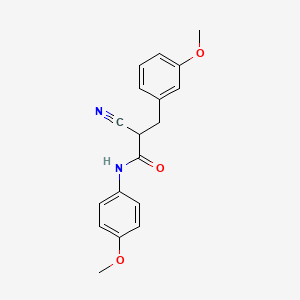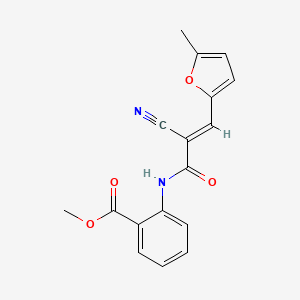![molecular formula C17H18N4O6 B2607119 2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 623565-14-0](/img/structure/B2607119.png)
2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
Overview
Description
This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrazines, which are polycyclic aromatic compounds containing a pyrazolo[1,5-a]pyrazine moiety .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through Biginelli-type reactions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds can yield related structures .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazolo[1,5-a]pyrazine core, with additional functional groups attached at specific positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as the Biginelli-type reaction .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrazolo[5,1-c][1,4]benzodiazepines : Utilizing compounds like 2-nitrobenzyl bromide, a process for the synthesis of pyrazolo[5,1-c][1,4]benzodiazepines has been developed. These compounds, including the 2-ethyl 5-(4-nitrobenzyl) variant, are aza analogs of the antitumor antibiotic antramycin, showcasing their potential in medicinal chemistry (Melani, Cecchi, & Filacchioni, 1984).
Antitumor Activity
- Anticancer Activity in Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including the 2-ethyl 5-(4-nitrobenzyl) variant, demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This highlights the compound's potential use in cancer research and treatment (Abdellatif et al., 2014).
Chemical Reactivity and Synthesis of Derivatives
- Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives : Research on the synthesis of 4‐(ethoxycarbonyl)‐1,5‐diphenyl‐1H‐pyrazole‐3‐carboxylic acid and its derivatives demonstrates the chemical versatility of these compounds. Through various reactions, a range of ester and amide derivatives were synthesized, indicating the compound's utility in creating diverse chemical structures (Şener et al., 2007).
Application in Corrosion Inhibition
- Use as Corrosion Inhibitors : Pyrano[2,3-C]pyrazole derivatives, which include similar structures to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel. This indicates a potential industrial application of such compounds in protecting metals against corrosion (Dohare et al., 2017).
Photophysical and Sensory Properties
- Study of Nitroaromatic Compounds : The synthesis of 5-(9-Ethyl-9H-carbazol-3-yl)-substituted 6-(het)aryl[1,2,5]oxadiazolo[3,4-b]pyrazines, including structures similar to the compound , and their sensory properties concerning nitrobenzene and 2,4-dinitrotoluene vapors, suggests potential applications in chemical sensing technologies (Verbitskiy et al., 2018).
Antimicrobial and Antioxidant Activity
- Antimicrobial and Antioxidant Properties : The synthesis and evaluation of certain pyrazole derivatives have revealed notable antimicrobial and antioxidant activities. This suggests the potential use of such compounds, including the 2-ethyl 5-(4-nitrobenzyl) variant, in the development of new antimicrobial and antioxidant agents (Umesha, Rai, & Harish Nayaka, 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to the inhibition of certain tumors and the catalytic activity of hiv-1 integrase .
Result of Action
Similar compounds have been found to have various effects, including the inhibition of certain tumors and the catalytic activity of hiv-1 integrase .
Properties
IUPAC Name |
2-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6/c1-2-26-16(22)15-9-14-10-19(7-8-20(14)18-15)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRGEIKLCGECFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2607037.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2607045.png)


![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2607049.png)


![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607057.png)
